Atorvastatin IMpurity C
Description
Significance of Impurity Control in Pharmaceutical Quality Assurance
The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring the safety, efficacy, and quality of drug products. longdom.org Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. gmpinsiders.comsimsonpharma.com These substances can originate from various sources, including raw materials, manufacturing processes, degradation of the API, or contamination. simsonpharma.comadventchembio.com The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a medication. longdom.org They may possess their own pharmacological or toxicological properties that could lead to adverse effects or reduce the therapeutic efficacy of the drug. gmpinsiders.comcontractpharma.com
Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.orgperkinelmer.com These guidelines necessitate the identification, quantification, and characterization of impurities to ensure they are within acceptable limits. globalpharmatek.com This process, known as impurity profiling, is a mandatory requirement for new drug applications and is crucial for maintaining product stability and shelf-life. longdom.orgglobalpharmatek.com By monitoring and controlling impurities, pharmaceutical manufacturers can ensure their products are of high quality and safe for patient use. globalpharmatek.compharmaffiliates.com
Overview of Atorvastatin (B1662188) and its Pharmaceutical Significance
Atorvastatin, sold under brand names like Lipitor, is a widely prescribed medication belonging to the statin class of drugs. drugbank.comwikipedia.org It is primarily used to lower elevated cholesterol and triglyceride levels in the blood, in conjunction with diet and exercise. medicalnewstoday.commayoclinic.orgdrugs.com The primary mechanism of action for Atorvastatin is the competitive inhibition of HMG-CoA reductase, a key enzyme involved in the liver's production of cholesterol. drugbank.comwikipedia.org By blocking this enzyme, Atorvastatin reduces the amount of cholesterol synthesized by the body, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol". drugbank.commedicalnewstoday.com
The pharmaceutical significance of Atorvastatin lies in its proven efficacy in reducing the risk of major cardiovascular events, such as heart attack and stroke. drugbank.commedicalnewstoday.com It is a first-line treatment for individuals with hypercholesterolemia and those at high risk for developing cardiovascular disease. drugbank.comwikipedia.org Atorvastatin is also used to manage certain genetic conditions that cause very high cholesterol levels, such as heterozygous familial hypercholesterolemia in adolescents. mayoclinic.orgdrugs.com Its role in preventing the buildup of cholesterol in arteries makes it a cornerstone in the management of atherosclerosis and related cardiovascular conditions. medicalnewstoday.comdrugs.com
Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients and Formulations
Pharmaceutical impurities are broadly categorized into three main types as defined by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents. simsonpharma.comcontractpharma.commoravek.com
Organic Impurities : These are the most common type of impurities and can arise during the manufacturing process or storage of the drug substance. simsonpharma.commoravek.com They can be starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, or catalysts. simsonpharma.commoravek.com Organic impurities can be further classified as process-related, meaning they are derived from the manufacturing process, or drug-related, which includes degradation products. moravek.com
Inorganic Impurities : These impurities are often derived from the manufacturing process and are typically known and identified. simsonpharma.com Examples include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and filter aids. simsonpharma.commoravek.com The presence of these impurities is carefully controlled and quantified using pharmacopeial standards. moravek.com
Residual Solvents : These are volatile organic compounds used during the synthesis of the API or in the production of the final drug formulation that are not completely removed during manufacturing. contractpharma.commoravek.com Based on their toxicity, residual solvents are classified into three classes. Class 1 solvents are known carcinogens and should be avoided, Class 2 solvents have some level of toxicity and their use should be limited, and Class 3 solvents have low toxic potential. simsonpharma.commoravek.com
The following table provides a summary of the classification of pharmaceutical impurities:
| Impurity Class | Description | Examples |
|---|---|---|
| Organic Impurities | Arise during synthesis, purification, and storage. Can be process-related or drug-related. | Starting materials, by-products, intermediates, degradation products, reagents, ligands, catalysts. simsonpharma.commoravek.com |
| Inorganic Impurities | Derived from the manufacturing process. | Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids. simsonpharma.commoravek.com |
| Residual Solvents | Volatile organic compounds remaining from the manufacturing process. | Class 1 (e.g., benzene), Class 2 (e.g., methanol), Class 3 (e.g., ethanol). simsonpharma.commoravek.com |
Rationale for Dedicated Academic Research on Atorvastatin Impurity C
Dedicated academic research on this compound is driven by the need to ensure the safety and quality of Atorvastatin drug products. waters.com As with any pharmaceutical impurity, the presence of Impurity C, even at low levels, could potentially impact the efficacy and safety of the final medication. waters.com The European Pharmacopoeia monograph for Atorvastatin specifies a limit of 0.15% for Impurity C, highlighting the regulatory importance of controlling this specific substance. waters.com
Research focuses on several key areas. Firstly, the synthesis and characterization of this compound are crucial for its use as a reference standard in analytical testing. synzeal.comsigmaaldrich.com This allows for the accurate identification and quantification of the impurity in batches of the API and finished drug products. Secondly, the development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for detecting and monitoring Impurity C at the required low levels. waters.comresearchgate.netmdpi.com Researchers aim to develop faster and more efficient methods than those prescribed in official pharmacopoeias, often avoiding toxic solvents like tetrahydrofuran. waters.comresearchgate.net
Furthermore, research into the degradation pathways of Atorvastatin helps to understand how Impurity C and other degradation products are formed. ijpsdronline.combeilstein-journals.orgresearchgate.netmdpi.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, provide valuable information on the stability of Atorvastatin and the potential for impurity formation. researchgate.netmdpi.commjcce.org.mk While some studies have shown that this compound was not detected under certain stress conditions, ongoing research is vital to fully understand its formation and ensure robust control strategies are in place. mjcce.org.mk The synthesis of various Atorvastatin impurities, including stereoisomers and degradation products, contributes to a comprehensive understanding of the drug's impurity profile. researchgate.netrasayanjournal.co.in
The following table details the chemical information for this compound:
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | 693793-53-2 (free base) | C33H34F2N2O5 | 576.63 g/mol |
| This compound Calcium Salt | (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt | 693793-53-2 | C33H34F2N2O5·0.5Ca | - |
| This compound Sodium Salt | (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid Sodium salt | 1807481-00-0 | C33H33F2N2O5Na | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLVVGSJZVOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693794-20-6 | |
| Record name | Atorvastatin EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Structural Characteristics of Atorvastatin Impurity C
Chemical Nomenclature and Common Synonyms
Atorvastatin (B1662188) Impurity C is identified by various names across pharmacopeias and chemical databases. Its systematic IUPAC name is (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid. veeprho.comalentris.orgsynzeal.com This complex name precisely describes its molecular structure.
In practice, several shorter, more common synonyms are used. These are essential for clear communication in regulatory submissions, quality control laboratories, and scientific literature. The European Pharmacopoeia (EP) officially designates it as Atorvastatin EP Impurity C. simsonpharma.comclearsynth.comglppharmastandards.com Similarly, the United States Pharmacopeia (USP) lists it as Atorvastatin Related Compound C. simsonpharma.comsigmaaldrich.com Other frequently used synonyms include Difluoro Atorvastatin and Fluoroatorvastatin. veeprho.compharmaffiliates.comsynthinkchemicals.com
The compound is often supplied as a calcium or sodium salt. alentris.orgpharmaffiliates.com
Table 1: Nomenclature of Atorvastatin Impurity C
| Type of Name | Name | Reference(s) |
| IUPAC Name | (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | veeprho.comalentris.orgsynzeal.com |
| EP Synonym | Atorvastatin EP Impurity C | simsonpharma.comclearsynth.comglppharmastandards.com |
| USP Synonym | Atorvastatin Related Compound C | simsonpharma.comsigmaaldrich.com |
| Other Synonyms | Difluoro Atorvastatin, Fluoroatorvastatin | veeprho.compharmaffiliates.comsynthinkchemicals.com |
Structural Relationship to Atorvastatin
This compound is a structural analogue of Atorvastatin. Both molecules share the same core structure, which consists of a substituted pyrrole (B145914) ring linked to a dihydroxyheptanoic acid side chain. nih.govemrespublisher.com The key structural difference lies in the substitution pattern on the pyrrole ring.
In the parent Atorvastatin molecule, the pyrrole ring is substituted with one 4-fluorophenyl group. This compound, however, features two 4-fluorophenyl groups on the pyrrole ring, earning it the synonym "Difluoro Atorvastatin". veeprho.compharmaffiliates.com This additional fluorine-containing aromatic ring distinguishes it from the active pharmaceutical ingredient.
Table 2: Structural Comparison
| Compound | Key Structural Feature on Pyrrole Ring |
| Atorvastatin | One 4-fluorophenyl group |
| This compound | Two 4-fluorophenyl groups |
Considerations of Stereochemistry and Isomerism in this compound
Stereochemistry is a critical aspect of both Atorvastatin and its related impurities. The heptanoic acid side chain contains two chiral centers, leading to the possibility of four different stereoisomers (3R,5R; 3S,5S; 3R,5S; and 3S,5R). nih.govresearchgate.net
The pharmacologically active and clinically used form of Atorvastatin is the (3R,5R)-enantiomer. nih.gov this compound, being a process-related impurity, typically retains the same (3R,5R) stereoconfiguration as the parent drug from which it is derived. veeprho.comveeprho.compharmaffiliates.comveeprho.com The IUPAC name of the impurity explicitly defines this stereochemistry. veeprho.comalentris.orgsynzeal.com
The presence of other stereoisomers would be considered additional impurities that must be controlled. researchgate.net Therefore, analytical methods for Atorvastatin must be stereospecific, capable of separating the desired (3R,5R)-isomer from other potential diastereomers and enantiomers of both the active drug and its impurities. synthinkchemicals.com
Table 3: Stereochemical Profile
| Feature | Description |
| Chiral Centers | Two, at the C-3 and C-5 positions of the heptanoic acid chain. |
| Designated Stereoisomer | (3R,5R) |
Mechanisms of Formation for Atorvastatin Impurity C
Process-Related Formation during Atorvastatin (B1662188) Synthesis
The impurity profile of a manufactured active pharmaceutical ingredient (API) is critically dependent on the synthetic route and the control of process parameters. veeprho.com Atorvastatin Impurity C, being a structural analog with an additional fluorine atom, is a classic example of a process-related impurity that originates from the starting materials and key intermediates. veeprho.com
The most prominent commercial synthesis of Atorvastatin utilizes a convergent strategy centered around the Paal-Knorr pyrrole (B145914) synthesis. researchgate.netrsc.orgnih.gov This key step involves the condensation of a 1,4-diketone intermediate with a chiral amine side-chain intermediate to form the central pyrrole ring of the Atorvastatin molecule. rsc.org
This compound, chemically named (3R, 5R)-7-[3-(phenylcarbomoyl)-4, 5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1- yl]-3, 5-dihyroxyheptanoic acid, differs from Atorvastatin by the presence of a second 4-fluorophenyl group on the pyrrole ring. veeprho.com Its formation is directly linked to the purity of the 1,4-diketone intermediate.
The formation pathway is as follows:
Impure Starting Materials: The synthesis of the 1,4-diketone intermediate typically starts from materials including 4-fluorobenzaldehyde. If this starting material is contaminated with difluorinated benzaldehyde (B42025) analogs, this impurity can be carried through the subsequent synthetic steps.
Formation of an Impure Diketone: The contaminated benzaldehyde derivative leads to the formation of a corresponding difluoro-1,4-diketone analog alongside the desired diketone intermediate. This diketone impurity is structurally very similar to the correct intermediate, making its removal challenging. google.com
Paal-Knorr Condensation: During the Paal-Knorr reaction, the impure diketone mixture is condensed with the amine side-chain. The difluoro-diketone reacts in the same manner as the primary diketone, resulting in the formation of this compound alongside the final Atorvastatin molecule.
This mechanism is analogous to the formation of other impurities like the desfluoro analog, where the absence of a fluorine atom on the diketone intermediate leads to an impurity in the final product. google.comresearchgate.net
| Intermediate/Reactant | Source of Impurity | Resulting Impurity |
|---|---|---|
| 4-Fluorobenzaldehyde | Contamination with difluorobenzaldehyde | Difluoro-1,4-diketone |
| 1,4-Diketone Intermediate | Presence of difluoro-1,4-diketone analog | This compound |
Purity of Raw Materials and Intermediates: The most critical parameter is the stringent quality control of starting materials and the purification of key intermediates. Failure to remove the difluoro-diketone intermediate will inevitably lead to the presence of Impurity C in the final API. google.com
Purification Processes: The efficiency of crystallization and purification steps is vital. Because Impurity C has a very similar polarity and molecular structure to Atorvastatin, separating them can be difficult. The process must be optimized to selectively remove this and other related substances.
Quality by Design (QbD): Modern manufacturing strategies emphasize a QbD approach, which helps in understanding and controlling the process parameters to ensure the final drug substance meets purity and quality standards. veeprho.com This involves identifying critical process parameters that could affect impurity formation and implementing controls to manage them.
Synthetic Methodologies for Atorvastatin Impurity C Reference Standards
Design and Execution of Synthetic Routes for Atorvastatin (B1662188) Impurity C
The primary synthetic strategy for Atorvastatin and its analogs, including Impurity C, is the Paal-Knorr synthesis, a convergent approach that forms the core pyrrole (B145914) ring. researchgate.netvietnamjournal.rubiomolther.org This methodology involves the condensation of a primary amine with a 1,4-dicarbonyl compound. google.com
General Synthetic Scheme:
Synthesis of the Chiral Side-Chain Amine: The synthesis begins with the preparation of the chiral amino-heptanoate side chain, a key intermediate common to Atorvastatin synthesis. A widely used precursor is tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which contains the requisite (3R, 5R) stereochemistry for the diol side chain in a protected form. researchgate.net
Synthesis of the 1,4-Dicarbonyl Precursor: This is the divergent step from the standard Atorvastatin synthesis. For Impurity C, a diketone bearing two 4-fluorophenyl groups is required. The synthesis of this precursor, 2-(2-(4-fluorophenyl)-2-oxo-1-(4-fluorophenyl)ethyl)-4-methyl-3-oxo-N-phenylpentanamide, can be accomplished via methods analogous to those used for the standard diketone, such as a Stetter or a Friedel-Crafts-based reaction sequence. researchgate.netbiomolther.org
Paal-Knorr Condensation: The key pyrrole-forming step is the condensation of the chiral amine side-chain with the bis(4-fluorophenyl) diketone precursor. rasayanjournal.co.in This reaction is typically carried out in a non-polar solvent mixture like cyclohexane (B81311) or toluene/heptane, often with an acid catalyst such as pivalic acid and a base like morpholine, with azeotropic removal of water to drive the reaction to completion. biomolther.orgrasayanjournal.co.in
Deprotection and Saponification: The resulting protected intermediate undergoes acidic hydrolysis to remove the acetonide protecting group from the diol side-chain. This is followed by saponification of the tert-butyl ester, typically using a base like sodium hydroxide, to yield the sodium salt of Atorvastatin Impurity C. Subsequent conversion to the calcium salt or free acid can be performed as required. rasayanjournal.co.in
The table below summarizes a plausible synthetic route based on established Paal-Knorr methodologies.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Paal-Knorr Condensation | Chiral amine side-chain, bis(4-fluorophenyl) diketone, pivalic acid, morpholine, cyclohexane, reflux. | Protected this compound |
| 2 | Acetonide Deprotection | Hydrochloric acid, Methanol/THF | Deprotected ester intermediate |
| 3 | Ester Saponification | Sodium hydroxide, Methanol/Water | This compound (sodium salt) |
| 4 | Salt Formation (optional) | Calcium chloride or acidification | This compound (calcium salt or free acid) |
Isolation and Purification Protocols for this compound Reference Materials
Achieving the high purity required for a reference standard necessitates robust isolation and purification protocols. For this compound, high-performance liquid chromatography (HPLC) is the predominant technique for both analytical separation and preparative isolation. veeprho.com
Several stability-indicating HPLC methods have been developed to resolve Atorvastatin from its process-related impurities and degradation products, including Impurity C. medcraveonline.comnih.gov These methods can be adapted for preparative scale to isolate Impurity C from a synthetic crude mixture.
Key parameters for a successful chromatographic purification include:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly employed. mjcce.org.mksci-hub.se Specific columns noted for providing good resolution between Atorvastatin and Impurity C include YMC C18 Triart, Zorbax Bonus-RP, and Nucleodur C18ec. medcraveonline.comnih.gov
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile. medcraveonline.commjcce.org.mk Adjusting the pH (e.g., to 4.1) is crucial for achieving optimal separation. medcraveonline.com The use of tetrahydrofuran, common in older methods, is often avoided now due to toxicity and stability concerns. mjcce.org.mk
Detection: UV detection at a wavelength around 244 nm is standard for monitoring the elution of Atorvastatin and its impurities. sci-hub.se
Following preparative HPLC and fraction collection, the solvent is removed, often under reduced pressure. Further purification to obtain the desired solid-state form may involve techniques such as recrystallization or slurrying in a suitable solvent/anti-solvent system, for example, an ethanol/water mixture. google.com The final isolated material must meet stringent purity criteria, typically ≥95%, for use as a reference standard. smolecule.com
Comprehensive Spectroscopic Characterization of Synthesized Impurity C
Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Commercial suppliers of this reference standard provide a certificate of analysis that includes data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. daicelpharmastandards.comkmpharma.in
Mass Spectrometry (MS): LC-MS analysis is a primary tool for confirming the molecular weight of the impurity. For this compound (free acid form, C₃₃H₃₄F₂N₂O₅, MW: 576.64 g/mol ), mass detection readily identifies the compound. waters.compharmaffiliates.com In mass spectra, it is often observed as an ion with m/z 557.1, which corresponds to a common photolytic degradant or fragment. waters.comresearchgate.net
¹H NMR: The spectrum would show characteristic signals for the isopropyl group, the dihydroxyheptanoic acid side chain, and the phenylcarbamoyl group. The aromatic region would be distinct from Atorvastatin, showing signals corresponding to the two 4-fluorophenyl rings, with characteristic splitting patterns due to proton-fluorine coupling.
¹³C NMR: The carbon spectrum would confirm the presence of 33 unique carbon atoms (for the free acid). Key signals would include those for the aliphatic side chain, the pyrrole ring carbons, and the aromatic carbons. The signals for the carbons in the 4-fluorophenyl rings would show coupling constants (J-C,F) typical for fluorinated aromatic systems.
The table below outlines the expected spectroscopic data for this compound.
| Technique | Data Type | Expected Observations |
| Mass Spectrometry (MS) | Molecular Ion | MW = 576.64 (Free Acid). Observed m/z may include [M+H]⁺ at 577.6, [M+Na]⁺ at 599.6, or fragments like m/z 557.1. waters.compharmaffiliates.comresearchgate.net |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for aliphatic protons (CH, CH₂, CH₃) from the side chain and isopropyl group. Aromatic protons from the two 4-fluorophenyl rings and the phenylcarbamoyl group, showing complex splitting. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aliphatic carbons (~19-70 ppm). Aromatic carbons (~115-165 ppm), including carbons directly bonded to fluorine exhibiting large C-F coupling constants. Carbonyl carbons (>165 ppm). |
| Infrared (IR) | Wavenumbers (cm⁻¹) | Characteristic absorptions for O-H (hydroxyl), N-H (amide), C=O (amide and carboxylic acid), and C-F bonds. kmpharma.in |
Advanced Analytical Methodologies for Detection and Quantification of Atorvastatin Impurity C
Chromatographic Techniques for Atorvastatin (B1662188) Impurity C Profiling
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. For Atorvastatin, a widely prescribed lipid-lowering agent, controlling impurities such as Atorvastatin Impurity C is mandated by regulatory bodies like the European Pharmacopoeia (EP). mdpi.comwaters.com Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone methods for profiling these impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a robust and reliable HPLC method is essential for separating this compound from the main API peak and other related substances. nih.gov The structural similarity between Atorvastatin and its impurities, including Impurity C, presents a significant analytical challenge, making method optimization a critical process. mdpi.com
The choice of the chromatographic column and its stationary phase is a pivotal factor in achieving the desired separation. For the analysis of Atorvastatin and its impurities, reversed-phase columns are predominantly used. ijpsdronline.comnih.gov
C18 and C8 Columns: Octadecylsilyl (C18 or L1) and octylsilyl (C8 or L7) stationary phases are the most commonly recommended for evaluating the Atorvastatin impurity profile due to the hydrophobic nature of the molecule. researchgate.netresearchgate.net The European Pharmacopoeia (EP) monograph, for instance, specifies the use of an octylsilyl C8 column for its official method. mdpi.comresearchgate.net
Specialized Stationary Phases: To overcome co-elution issues, particularly between Atorvastatin, Impurity B, and Impurity C, alternative stationary phases have been investigated. nih.gov A Zorbax Bonus-RP column, which features an embedded, highly polar amide group and triple end-capping, has demonstrated satisfactory peak shape and resolution for these closely eluting compounds. nih.gov Other successful separations have been achieved using core-shell or superficially porous silica-based columns, which provide high efficiency and resolution. mdpi.comresearchgate.net
The selection process involves evaluating various columns from different vendors, with varying dimensions and particle sizes, to find the optimal balance of resolution, analysis time, and backpressure. researchgate.net
Table 1: Examples of Evaluated HPLC Columns for Atorvastatin Impurity Analysis
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Reference |
|---|---|---|---|---|
| Zorbax Bonus-RP | Amide-embedded, Triple End-capped C14 | 150 x 4.6 | 3.5 | nih.gov |
| Symmetry C18 | C18 | 250 x 4.6 | 5 | researchgate.netajrconline.org |
| Zorbax Rx C8 | C8 | 250 x 4.6 | 5 | mdpi.com |
| YMC C18 Triart | C18 | 150 x 4.6 | 3 | researchgate.net |
| Shim-Pack XR-ODS II | C18 | 75 x 3 | 2.2 | mdpi.com |
| Agilent Poroshell C18ec | C18 (Core-shell) | 100 x 4.6 | 2.7 | mdpi.com |
The mobile phase composition, including the organic modifier, aqueous component, pH, and elution mode, plays a crucial role in the separation of this compound.
Mobile Phase Constituents: A typical mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile. mdpi.comnih.gov Tetrahydrofuran has also been used as part of the mobile phase in some official methods, but efforts have been made to avoid it due to its toxicity and instability. mdpi.comresearchgate.net To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated. mdpi.comnih.gov The pH of the mobile phase is a critical parameter; a pH range of 3.8–4.2 has been found to be optimal for preventing decreased resolution between Atorvastatin, Impurity B, and Impurity C. mdpi.com
Elution Strategies: While isocratic elution can be used, gradient elution is frequently employed to achieve better resolution of all impurities within a reasonable run time. mdpi.comnih.gov A common strategy involves starting with a lower percentage of the organic solvent (e.g., acetonitrile) to separate the early eluting polar impurities and then gradually increasing the organic content to elute the more non-polar compounds. nih.gov For instance, one optimized gradient program starts with 40% acetonitrile, increases to 50% over 10 minutes, then to 70% at 15 minutes, and finally to 90% at 20 minutes to ensure the separation of Atorvastatin from Impurity B and Impurity C. nih.gov
Table 2: Examples of Mobile Phase Compositions for Impurity C Separation
| Aqueous Phase (A) | Organic Phase (B) | Elution Mode | Reference |
|---|---|---|---|
| Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Gradient | nih.gov |
| 0.05% v/v Formic Acid adjusted to pH 4.0 with Ammonium Hydroxide | Acetonitrile | Stepwise Gradient | mdpi.com |
| 20 mM Ammonium Acetate Buffer (pH 5.0) | Acetonitrile and Tetrahydrofuran (95:5 v/v) | Gradient | ijpsdronline.com |
| 0.05% Trifluoroacetic Acid in Water | 0.05% Trifluoroacetic Acid in Acetonitrile | Gradient | ajrconline.org |
Ultraviolet (UV) detection is the standard modality for the analysis of Atorvastatin and its impurities.
Wavelength Selection: The detection wavelength is typically set between 244 nm and 249 nm, where Atorvastatin and its related impurities exhibit significant absorbance. mdpi.comijpsdronline.comnih.govajrconline.org Optimization of the wavelength is crucial for achieving the required sensitivity for quantifying impurities present at low levels (e.g., 0.15% relative to the API). waters.com
Photodiode Array (PDA) Detector: A Photodiode Array (PDA) detector is often preferred over a standard UV detector. mdpi.comjddtonline.info A PDA detector provides spectral data across a range of wavelengths for each peak in the chromatogram. This capability is invaluable for impurity profiling as it allows for peak purity assessment, helping to confirm that a chromatographic peak corresponds to a single compound and is not co-eluting with another substance. mdpi.com Furthermore, the UV spectral data can be compared with that of reference standards to aid in the identification of known impurities like Impurity C. mdpi.com
Achieving adequate chromatographic resolution between closely related substances is the primary goal of method development. In the context of Atorvastatin analysis, the separation of the main peak from Impurity B and Impurity C is considered a critical challenge. mdpi.comnih.gov
Critical Pairs: The peak pair of Atorvastatin and this compound is defined as a "critical pair" due to their structural similarity and close elution times. mdpi.com Another critical pair is Atorvastatin Impurity B/Atorvastatin. mdpi.com Regulatory guidelines typically require a resolution factor (Rs) of at least 1.5 to ensure accurate quantification. mdpi.com
Achieving Resolution: Successful methods have demonstrated the ability to resolve these critical pairs effectively. For example, using a YMC C18 Triart column, a resolution of 2.37 was achieved between Atorvastatin and Impurity C. researchgate.net Another study, employing a Zorbax Bonus-RP column and a TFA-based mobile phase, reported a resolution greater than two for all 12 potential impurities, including Impurity C. nih.gov The optimization of mobile phase pH, organic solvent percentage, and gradient slope are all key factors manipulated to improve the resolution of these critical pairs. mdpi.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Enhanced Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for impurity analysis. UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures to deliver substantial improvements in analytical performance.
Enhanced Resolution and Speed: The primary advantage of UPLC is the significant increase in resolution, chromatographic efficiency, and speed of analysis. mdpi.com For Atorvastatin impurity profiling, this translates to shorter run times, often less than 15 minutes, which is a substantial reduction compared to older pharmacopoeial methods that could take 85-90 minutes. mdpi.com
Increased Sensitivity: UPLC methods often provide higher sensitivity, allowing for lower limits of detection (LOD) and quantification (LOQ). mdpi.com This is particularly beneficial for the analysis of impurities that are present at very low concentrations.
System Requirements: It is important to note that UPLC methods using columns with small particle sizes (e.g., 1.8 µm) are best suited for systems with very low dispersion and extra-column volume to realize the full benefits of the technology. mdpi.com A successful separation of Atorvastatin and its impurities, including Impurity C, has been demonstrated on a UPLC system using a YMC C18 Triart column (150mm x 4.6mm, 3µm), achieving a resolution of 2.12 between Atorvastatin and Impurity C. researchgate.net
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in modern pharmaceutical analysis, providing sensitive and specific detection, molecular weight information, and structural details crucial for identifying and quantifying impurities.
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of Atorvastatin and its impurities. researchgate.netnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the specificity of mass spectrometric detection. researchgate.net
Several stability-indicating LC methods have been developed that successfully resolve this compound from the parent drug and other related substances. nih.gov The use of a mass detector allows for the confirmation of impurity peaks by providing molecular weight information. shimadzu.com For this compound, the corresponding ion is typically observed at a mass-to-charge ratio (m/z) of 557.1 in the mass spectrum. waters.comresearchgate.net The European Pharmacopoeia sets a limit of 0.15% for this compound, necessitating highly sensitive analytical methods for its control. mdpi.com
Quantitative analysis is often performed in the multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net This approach allows for quantification limits in the low ng/mL range, making it suitable for trace-level impurity analysis in both bulk drug substances and finished pharmaceutical products. researchgate.netlcms.czthaiscience.info
Table 2: Example of LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 reverse-phase column (e.g., Zorbax Bonus-RP) |
| Mobile Phase | Gradient elution with water, acetonitrile, and an acid modifier (e.g., trifluoroacetic acid or formic acid) nih.govnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 245 nm followed by MS detector nih.gov |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative nih.gov |
| Capillary Voltage | 4.0 kV nih.gov |
| Source Temperature | 300°C nih.gov |
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which are critical for the confident identification of unknown impurities and the elucidation of their elemental compositions. scirp.orgnih.gov
For novel degradation products of Atorvastatin, HRMS has been instrumental in their characterization. beilstein-journals.orgnih.gov By providing mass measurements with high accuracy (typically with errors below 5 ppm), HRMS allows for the determination of the elemental formula of an impurity. scirp.org This information, combined with fragmentation data, enables the proposal of plausible chemical structures for previously uncharacterized compounds that may arise during synthesis or degradation. nih.gov For instance, in studies of Atorvastatin degradation, LC-HRMS analysis has confirmed significant drug-polymer interactions and identified degradation products by elucidating plausible structures from accurate mass and MS/MS fragmentation patterns. nih.gov
Understanding the fragmentation pathways of a drug and its impurities in a tandem mass spectrometer is crucial for structural elucidation. The fragmentation of Atorvastatin has been studied in detail in both positive and negative ionization modes. scirp.orgscirp.org
In negative ionization mode, the de-protonated Atorvastatin molecule ([M-H]⁻ at m/z 557.3) fragments into several major product ions, such as those at m/z 453.2 and 397.2. scirp.org In positive ion mode, the protonated molecule ([M+H]⁺ at m/z 559.2) also produces a characteristic fragmentation pattern upon collision-induced dissociation (CID). scirp.org
This compound is a difluoro analog of Atorvastatin. synthinkchemicals.comveeprho.com Its fragmentation pattern is expected to be analogous to that of Atorvastatin, with key fragments showing mass shifts corresponding to the replacement of a hydrogen atom with a fluorine atom on one of the phenyl rings. In-source fragmentation techniques can also be employed to generate fragment ions, providing valuable structural information and helping to differentiate between isomeric impurities based on their unique fragmentation patterns. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities.
Both proton (¹H) and carbon-13 (¹³C) NMR are powerful tools for the structural characterization of Atorvastatin impurities. ijpsdronline.comijpsdronline.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the complete assembly of its structure.
NMR has been extensively used to confirm the structures of novel Atorvastatin degradation products and process-related impurities. beilstein-journals.orgnih.govrasayanjournal.co.in For this compound, ¹H NMR would provide information on the number of different types of protons and their connectivity, while ¹³C NMR would reveal the number of different carbon environments. The chemical shifts and coupling constants observed in the spectra allow for the precise assignment of the molecular structure. Commercial suppliers of this compound reference standards typically provide a comprehensive certificate of analysis that includes ¹H NMR and mass spectrometry data to confirm the identity and purity of the compound. synthinkchemicals.comglppharmastandards.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Atorvastatin |
| This compound |
| Sodium Tetraborate |
| Sodium Dodecyl Sulphate (SDS) |
| Trifluoroacetic Acid |
| Formic Acid |
| Acetonitrile |
Quantitative NMR (qNMR) for Purity Assessment of this compound Standards
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of chemical substances, including pharmaceutical impurity reference standards like this compound. acs.orgresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. ox.ac.uk This allows for the accurate determination of a compound's purity without requiring a specific reference standard for the analyte itself; instead, a certified internal standard of known purity is used. ox.ac.uknih.gov
The process for purity assessment of an this compound standard involves several critical steps:
Sample Preparation: An exact mass of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved together in a suitable deuterated solvent. acs.org
Parameter Optimization: To ensure accurate quantification, key NMR acquisition parameters must be optimized. This includes ensuring a sufficient relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T1) to allow for complete magnetization recovery between pulses, and the use of a calibrated 90° pulse angle. nih.gov
Data Acquisition and Processing: A proton (¹H) NMR spectrum is acquired. For accurate results, the signal-to-noise ratio (S/N) should be high, often recommended to be greater than 150:1. nih.gov
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved, characteristic signal from Impurity C with the integral of a signal from the internal standard. The calculation incorporates the molar masses, the number of protons corresponding to each integrated signal, and the weighed masses of both the analyte and the internal standard. ox.ac.uk
The following equation is typically used for the calculation:
Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal
Where:
P = Purity in % (w/w)
I = Integral area of the signal
N = Number of protons for the integrated signal
M = Molar mass
m = Weighed mass
x = Analyte (this compound)
cal = Internal calibration standard
Table 1: Example of qNMR Purity Calculation for this compound Standard
| Parameter | Analyte (Impurity C) | Internal Standard (Maleic Acid) |
|---|---|---|
| Weighed Mass (m) | 10.50 mg | 5.20 mg |
| Molar Mass (M) | 635.68 g/mol | 116.07 g/mol |
| Selected Signal (¹H) | Aromatic Proton | Olefinic Protons |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.05 | 2.00 |
This methodology provides a direct, highly accurate, and non-destructive means of certifying the purity of this compound reference material, which is crucial for the accurate quantification of this impurity in routine quality control testing. acs.orgoxinst.com
Hyphenated NMR Techniques (e.g., LC-NMR) for Online Identification
Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures. tandfonline.com For pharmaceutical impurity profiling, the combination of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) is particularly valuable for the unambiguous identification and structural elucidation of unknown or suspected impurities directly within a sample matrix. tandfonline.comspectroscopyonline.com
When analyzing Atorvastatin and its related substances, LC-NMR can be employed for the "online" identification of Impurity C, especially in complex samples such as those from forced degradation studies. researchgate.netmdpi.com In this process, the LC system separates the components of the mixture. As the separated compounds elute from the column, they are passed directly into the NMR spectrometer's flow cell for analysis. nih.gov
Key applications and modes of operation for LC-NMR in identifying this compound include:
On-Flow LC-NMR: This mode provides a continuous series of NMR spectra as the chromatogram develops. It is useful as a rapid screening tool to get an overview of the major components in a sample and can help identify the region where Impurity C elutes. nih.gov
Stop-Flow LC-NMR: To obtain higher quality spectra for low-level components, the chromatographic flow can be stopped when the peak of interest (e.g., Impurity C) is inside the NMR probe. nih.gov This allows for signal averaging over an extended period, significantly improving the signal-to-noise ratio and enabling more detailed structural analysis, including 2D NMR experiments (e.g., COSY, HSQC), which are essential for complete structural confirmation. nih.gov
The primary advantage of LC-NMR is its ability to provide rich structural information for an impurity without the need for its prior isolation, which can be a time-consuming and challenging process. tandfonline.com This technique is complementary to LC-MS, which provides molecular weight information. tandfonline.com Together, LC-NMR and LC-MS offer a comprehensive platform for the rapid and definitive characterization of impurities like this compound. spectroscopyonline.comtandfonline.com
Method Validation for this compound Analytical Procedures (ICH Q2(R1) compliance)
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. slideshare.net For the quantification of this compound, analytical methods, typically High-Performance Liquid Chromatography (HPLC), must be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1). gmp-compliance.orgloesungsfabrik.de This ensures that the method is reliable, reproducible, and accurate for its application in pharmaceutical quality control. The validation process involves assessing several key performance characteristics. loesungsfabrik.denih.gov
Specificity and Selectivity Studies for this compound
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. nih.gov
For an HPLC method quantifying this compound, specificity is demonstrated by:
Peak Resolution: Showing baseline separation between the peak for Impurity C and peaks for Atorvastatin, other known related substances (e.g., Impurity B, Impurity D), and any components from a placebo formulation. nih.govmdpi.com A resolution value (Rs) of greater than 1.5 is generally considered acceptable. rasayanjournal.co.in
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. nih.gov The analytical method is then used to analyze these stressed samples to prove that this compound can be accurately quantified without interference from any degradants formed. mdpi.comnih.gov Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak of Impurity C is spectrally homogeneous and not co-eluting with other substances. rasayanjournal.co.in
Table 2: Example Chromatographic Specificity Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
|---|---|---|---|
| Atorvastatin Impurity B | 18.2 | 0.95 | - |
| Atorvastatin | 19.1 | 1.00 | 2.1 (from Impurity B) |
| This compound | 20.3 | 1.06 | 2.5 (from Atorvastatin) |
Linearity and Dynamic Range Determination
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
For this compound, linearity is typically established by preparing a series of at least five standard solutions at different concentrations, ranging from the Limit of Quantification (LOQ) to approximately 120% or 150% of the specified limit for the impurity. nih.govmdpi.com The response (e.g., peak area) is plotted against concentration, and the relationship is assessed using linear regression analysis.
Table 3: Linearity and Range Data for this compound
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range Tested | 0.11 µg/mL (LOQ) to 7.5 µg/mL | LOQ to 120% of specification limit |
| Regression Equation | y = 45870x + 150 | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.99 |
| Y-intercept | Close to zero | Close to zero |
The results confirm a strong linear relationship between the concentration of this compound and the instrumental response across the required range. mdpi.comresearchgate.net
Precision and Accuracy Assessment for Quantification of Impurity C
Precision reflects the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (e.g., three replicates at three concentrations), by the same analyst on the same day with the same equipment. ui.ac.id
Intermediate Precision: Evaluates the effect of random events on the method's precision by having the analysis performed by different analysts, on different days, or with different equipment. ui.ac.id
Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, it is determined by recovery studies. ui.ac.id This involves adding known amounts of the this compound standard to a sample matrix (e.g., a placebo or the drug product) at a minimum of three concentration levels across the specified range (e.g., LOQ, 100%, and 120% of the specification limit). industrialpharmacist.com The percentage of the added impurity that is measured (% Recovery) is then calculated.
Table 4: Precision and Accuracy Results for this compound
| Parameter | Concentration Level | Result (%RSD) | Acceptance Criteria (%RSD) |
|---|---|---|---|
| Repeatability | 100% of specification | 1.8% | ≤ 5.0% |
| Intermediate Precision | 100% of specification | 2.5% | ≤ 10.0% |
| Parameter | Spiking Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Accuracy | LOQ | 97.5% | 80.0 - 120.0% |
| 100% | 101.2% | 90.0 - 110.0% |
The low %RSD values confirm the method's precision, while the recovery results within the acceptable range demonstrate its accuracy for quantifying this compound. researchgate.netsps.nhs.uk
Limits of Detection (LOD) and Quantification (LOQ) for this compound
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov
These limits are crucial for impurity methods to ensure they are sensitive enough to control impurities at the required levels. According to ICH guidelines, the LOQ can be determined in several ways:
Based on Signal-to-Noise Ratio: By analyzing samples with known low concentrations of this compound and establishing the minimum concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD. nih.gov
Based on the Standard Deviation of the Response and the Slope: Using the calibration curve generated during linearity studies. The limits are calculated using the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. nih.gov
Table 5: LOD and LOQ for this compound
| Parameter | Method | Reported Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Calculation | 0.04 |
| Limit of Quantification (LOQ) | Calculation | 0.11 |
Data based on a reported validated HPLC method for Atorvastatin and its impurities. researchgate.net
The established LOQ must be at or below the reporting threshold for the impurity as defined by regulatory guidelines. fda.gov
Table of Compounds
| Compound Name |
|---|
| Atorvastatin |
| Atorvastatin Impurity B |
| This compound |
| Atorvastatin Impurity D |
| Dimethyl Sulfone |
Demonstration of Stability-Indicating Capability for this compound
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance and its impurities in the presence of degradation products. ambiopharm.comijtrd.com To establish this capability for an analytical method for this compound, forced degradation studies are essential. nih.govijtrd.com These studies involve subjecting the atorvastatin drug substance to a variety of stress conditions to generate potential degradation products. nih.govmjcce.org.mk
Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govijprs.com For example, the drug substance might be exposed to 0.1 N HCl (acid hydrolysis), 1 N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). nih.gov Thermal degradation is often studied by exposing the solid drug to dry heat, while photolytic degradation involves exposure to UV light. nih.gov
Following exposure to these stress conditions, the samples are analyzed by the HPLC method. The primary goal is to demonstrate that the peak corresponding to this compound is well-resolved from any peaks generated by the degradation of atorvastatin. nih.gov Peak purity analysis, often performed using a photodiode array (PDA) detector, is crucial to confirm that the impurity peak is spectrally pure and not co-eluting with any degradants. nih.govijprs.com A resolution of greater than 2 between the impurity peak and the closest eluting peak is generally considered acceptable. nih.gov
Furthermore, a mass balance calculation is performed to ensure that the sum of the decrease in the active substance and the increase in impurities and degradation products is close to 100%. nih.gov A successful mass balance, typically in the range of 99-101%, provides strong evidence of the method's stability-indicating power. nih.gov
Table 2: Representative Forced Degradation Data for Atorvastatin
Regulatory Compliance and Control Strategies for Atorvastatin Impurity C
Adherence to International Conference on Harmonization (ICH) Guidelines (Q3A, Q3B, Q3D) for Impurities
The International Conference on Harmonization (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. The primary guidelines applicable to Atorvastatin (B1662188) Impurity C are:
ICH Q3A(R2): Impurities in New Drug Substances This guideline sets thresholds for the reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API). ich.orgfda.gov Organic impurities, such as Atorvastatin Impurity C, that may arise during the manufacturing process or storage of the drug substance are a key focus. pharmaceutical-networking.com Manufacturers are required to identify and characterize impurities that appear at or above a certain level and to establish acceptance criteria for them in the drug substance specification.
ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are found in the final drug product. europa.eufda.gov It covers degradation products of the drug substance and impurities arising from interactions between the drug substance and excipients. europa.eu The thresholds for reporting, identification, and qualification of impurities in the drug product are also defined. europa.eu
ICH Q3D(R2): Guideline for Elemental Impurities While primarily focused on elemental impurities, this guideline underscores the importance of a risk-based approach to control all types of impurities, which is a principle that extends to organic impurities like this compound. ich.orgeuropa.eu
Adherence to these ICH guidelines ensures a harmonized approach to impurity control, facilitating regulatory acceptance across different regions.
Compliance with Pharmacopoeial Standards and Monographs (e.g., European Pharmacopoeia, USP) pertaining to this compound
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Atorvastatin and its impurities. These monographs specify the analytical procedures for detecting and quantifying impurities, as well as the acceptance criteria.
European Pharmacopoeia (EP): The EP monograph for Atorvastatin includes tests for related substances, which would encompass this compound. synthinkchemicals.com Reference standards for this compound are available from the EP to facilitate accurate identification and quantification.
United States Pharmacopeia (USP): Similarly, the USP provides a monograph for Atorvastatin Calcium that outlines methods for impurity testing. The USP also offers reference standards for Atorvastatin Related Compound C, which is another designation for this compound. synzeal.com
Pharmaceutical manufacturers must demonstrate that their methods for controlling this compound are equivalent to or better than those described in the relevant pharmacopoeias. pharmaceutical-networking.com
Principles of Impurity Qualification and Reporting Thresholds in Regulatory Filings
The principles of impurity qualification and the establishment of reporting thresholds are central to the regulatory control of impurities.
Reporting Threshold: This is the level at or above which an impurity must be reported in a regulatory submission. fda.goveuropa.eu For this compound, this threshold is determined based on the maximum daily dose of Atorvastatin.
Identification Threshold: If an impurity is observed at or above this threshold, the manufacturer is required to determine its structure. europa.eu
Qualification Threshold: When an impurity level exceeds this threshold, the manufacturer must provide data to establish its biological safety. europa.eu
These thresholds, as defined by ICH guidelines, are critical for ensuring that the levels of impurities in the final drug product are safe for patients.
Table 1: Illustrative ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data is illustrative and based on general ICH Q3A guidelines.
Implementation of Quality by Design (QbD) Principles for this compound Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijprajournal.com For this compound, the implementation of QbD principles involves:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, including the acceptable level of impurities. scirp.org
Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA that must be controlled. scirp.org
Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Understanding how raw material attributes and manufacturing process parameters affect the formation of this compound is crucial. ijprajournal.com
Establishing a Control Strategy: Based on this understanding, a robust control strategy is developed to ensure that the level of this compound remains within the acceptable limits. scirp.org
The application of QbD helps in proactively managing and controlling the formation of impurities throughout the product lifecycle. veeprho.commdpi.com
Development of Comprehensive Control Strategies for this compound in Drug Substance and Products
A comprehensive control strategy for this compound encompasses various aspects of the manufacturing process, from the starting materials to the final drug product. Key elements of this strategy include:
Control of Starting Materials and Intermediates: Ensuring the quality of raw materials and intermediates is the first step in controlling the formation of impurities.
Optimization of Reaction and Process Conditions: Process parameters such as temperature, pressure, and reaction time are optimized to minimize the formation of this compound.
In-process Controls: Monitoring the manufacturing process at critical steps helps in early detection and control of impurity formation.
Purification Procedures: Effective purification methods are developed to remove this compound from the drug substance.
Analytical Method Development and Validation: Sensitive and specific analytical methods are developed and validated to accurately quantify the levels of this compound. nih.govcleanchemlab.com
Stability Studies: The stability of the drug substance and drug product is evaluated under various conditions to understand the potential for degradation and the formation of impurities over time.
By implementing a multi-faceted control strategy, pharmaceutical manufacturers can ensure that the levels of this compound in their products are consistently below the regulatory limits, thereby ensuring the quality, safety, and efficacy of the medication.
Impurity Profiling of Atorvastatin Active Pharmaceutical Ingredient and Formulations: Focus on Impurity C
Identification and Characterization of Specified and Unspecified Impurities in Atorvastatin (B1662188)
The manufacturing process and storage of atorvastatin can lead to the formation of various impurities, which are classified as specified, unspecified, and degradation products. veeprho.comwaters.com Specified impurities are those that are identified and have been included in official pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). mdpi.com Unspecified impurities are those that are observed during analytical testing but have not been fully characterized or listed in the pharmacopeias.
Atorvastatin Impurity C, also known as Difluoro Atorvastatin or Fluoroatorvastatin, is a specified impurity in the European Pharmacopoeia. veeprho.com Its chemical name is (3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid. veeprho.com The identification and characterization of such impurities are crucial for ensuring the final product's quality and are achieved through a combination of analytical techniques. ijpsdronline.comclearsynth.com
Modern analytical approaches, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are instrumental in this process. waters.comijpsdronline.comshimadzu.com These techniques allow for the separation, detection, and structural elucidation of impurities, even at very low levels. waters.com The use of reference standards for known impurities like Impurity C is essential for their accurate identification and quantification in both the API and finished dosage forms. veeprho.comclearsynth.com
| Impurity | Common Name(s) | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | Difluoro Atorvastatin, Fluoroatorvastatin | 693794-20-6 (Free base) synzeal.com | C33H34F2N2O5 synzeal.com |
Interrelationship and Co-occurrence of this compound with Other Related Impurities
The impurity profile of atorvastatin is complex, with several related substances that can co-occur with Impurity C. These impurities can arise from the synthetic route or as degradation products. Understanding the interrelationship and potential for co-elution of these impurities is vital for developing robust analytical methods capable of accurately quantifying each component.
Commonly encountered impurities alongside Impurity C include:
Atorvastatin Impurity A (Desfluoro Atorvastatin): Lacks the fluorine atom present on one of the phenyl rings of atorvastatin. synthinkchemicals.comindswiftlabs.com
Atorvastatin Impurity B: A diastereomer of atorvastatin. pharmaffiliates.comindswiftlabs.comvivanls.com
Atorvastatin Impurity D (Epoxide Impurity): An oxidation product. pharmaffiliates.comsynthinkchemicals.comlgcstandards.comveeprho.com
Atorvastatin Impurity G: A methylated derivative. cymitquimica.comsynthinkchemicals.comnih.govindswiftlabs.com
Atorvastatin Impurity H (Atorvastatin Lactone): An intramolecular ester formed from the atorvastatin molecule. refsynbio.comsigmaaldrich.comindswiftlabs.comsynthinkchemicals.com
Atorvastatin Impurity I (Atorvastatin Acetonide): An impurity that can be formed during synthesis. chemicea.comsimsonpharma.comsynthinkchemicals.com
The presence and levels of these impurities can vary depending on the manufacturing process and the stability of the drug substance and product. veeprho.com For instance, forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. mdpi.comnih.govresearchgate.net These studies help to understand the degradation pathways and the potential for the formation of various impurities, including unknown degradation products. ijpsdronline.com The co-occurrence of Impurity C with other impurities necessitates the use of highly selective analytical methods to ensure their separation and accurate quantification. waters.com
| Impurity | Common Name(s) | Relationship to Atorvastatin/Impurity C |
|---|---|---|
| Impurity A | Desfluoro Atorvastatin synthinkchemicals.com | Process-related impurity veeprho.com |
| Impurity B | Diastereomer of Atorvastatin pharmaffiliates.com | Process-related impurity veeprho.com |
| Impurity D | Epoxide Impurity pharmaffiliates.com | Degradation product (oxidation) mdpi.com |
| Impurity G | Methylated derivative synthinkchemicals.com | Process-related impurity veeprho.com |
| Impurity H | Atorvastatin Lactone refsynbio.com | Degradation product (intramolecular cyclization) mdpi.com |
| Impurity I | Atorvastatin Acetonide chemicea.com | Process-related impurity veeprho.com |
Methodologies for Comprehensive Impurity Profiling and Mass Balance Studies
A comprehensive impurity profile requires the use of validated, stability-indicating analytical methods. mjcce.org.mk Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the determination of atorvastatin and its related substances. mdpi.comnih.govresearchgate.netresearchgate.net
Key aspects of these methodologies include:
Column Technology: Various stationary phases are employed, with C8 and C18 columns being common. mdpi.com More recently, core-shell technology has been utilized to achieve faster separations and improved resolution between critical peak pairs, such as atorvastatin and its closely eluting impurities. mjcce.org.mkresearchgate.net
Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is carefully optimized to achieve the desired separation. mdpi.comnih.govmjcce.org.mk Gradient elution is often necessary to resolve all impurities within a reasonable run time. nih.govresearchgate.net
Detection: UV detection is standard, often at a wavelength of around 244 nm or 245 nm. mdpi.commdpi.comnih.gov The use of a photodiode array (PDA) detector provides spectral information that can help in peak identification and purity assessment. nih.gov
Mass Spectrometry (MS) Integration: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for the identification of unknown impurities and the confirmation of known ones. waters.comshimadzu.com In-source fragmentation techniques can provide structural information, aiding in the characterization of new degradation products. waters.com
Mass balance studies are a critical component of forced degradation studies. The goal is to demonstrate that the analytical method can account for all the mass of the drug substance, including the parent drug and all its degradation products. mdpi.commjcce.org.mk A good mass balance, typically close to 100%, indicates that all major degradation products have been detected and quantified, confirming the stability-indicating capability of the method. mdpi.comresearchgate.net
| Methodology | Key Features and Applications in Atorvastatin Impurity Profiling |
|---|---|
| RP-HPLC | Primary technique for separation and quantification of atorvastatin and its impurities. mdpi.comnih.govresearchgate.netresearchgate.net |
| Core-Shell Column Technology | Provides high efficiency and resolution for complex separations. mjcce.org.mkresearchgate.net |
| LC-MS | Enables confident identification and characterization of impurities based on molecular weight. waters.comshimadzu.com |
| Forced Degradation Studies | Identifies potential degradation products and establishes the stability-indicating nature of the analytical method. mdpi.comnih.gov |
| Mass Balance Analysis | Confirms that all degradation products are accounted for, ensuring the validity of the stability-indicating method. mdpi.commjcce.org.mkresearchgate.net |
Conclusion and Future Research Directions in Atorvastatin Impurity C Studies
Synthesis of Current Academic Understanding of Atorvastatin (B1662188) Impurity C
Atorvastatin Impurity C, chemically known as (3R, 5R)-7-[3-(phenylcarbomoyl)-4, 5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1- yl]-3, 5-dihyroxyheptanoic acid, calcium salt, is a recognized impurity in the synthesis of Atorvastatin. veeprho.com It is also referred to as Difluoro Atorvastatin Calcium salt or Fluoroatorvastatin. indswiftlabs.comveeprho.com The presence of impurities in active pharmaceutical ingredients (APIs) like Atorvastatin is a critical quality attribute that is closely monitored during the manufacturing process. veeprho.com The impurity profile of Atorvastatin is highly dependent on the specific manufacturing process and its parameters. veeprho.com
The International Council for Harmonisation (ICH) has established guidelines that necessitate the identification and characterization of impurities in new drug substances. researchgate.net For Atorvastatin, which has a maximum daily dose of less than 2.0 g, the qualification threshold for impurities is set at 0.15%. waters.com The European Pharmacopoeia specifies a limit of 0.15% for Impurity C. waters.com Understanding the formation and characteristics of such impurities is crucial for ensuring the safety and efficacy of the final drug product. waters.compharmamirror.com
Emerging Analytical Technologies for Advanced Impurity Analysis
The detection and quantification of this compound and other related substances rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for impurity profiling in the pharmaceutical industry. veeprho.comlabroots.com Various HPLC methods have been developed and validated for the analysis of Atorvastatin and its impurities. ijpsjournal.commedcraveonline.comresearchgate.net
Recent advancements in analytical technology have focused on developing faster and more efficient methods. For instance, new rapid HPLC methods can determine Atorvastatin and its main specified impurities in under 15 minutes, a significant reduction from the 85-minute run time of the official European Pharmacopoeia method. researchgate.netmdpi.com These newer methods often utilize core-shell or superficially porous silica-based columns and optimized mobile phases to achieve excellent separation and resolution between Atorvastatin and its impurities, including the critical pair of Atorvastatin Impurity B and this compound. medcraveonline.comresearchgate.net
Beyond conventional UV detection, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers enhanced sensitivity and structural information. labroots.comresearchgate.net Techniques like electrospray ionization mass spectrometry (ESI-MS) are valuable for characterizing impurities. researchgate.net The ACQUITY QDa II Mass Detector, for example, can be used alongside UV chromatography to provide mass detection for routine analysis, aiding in the identification of unknown compounds and ensuring impurity levels remain below qualification thresholds. waters.com In-source fragmentation can provide deeper insights into the structural characteristics of unknown compounds. researchgate.net
The development of stability-indicating methods is also a key area of research. These methods are designed to separate the API from its degradation products, which can form under various stress conditions such as acidic hydrolysis, oxidation, and photolysis. researchgate.net
Table 1: Comparison of Analytical Methods for Atorvastatin Impurity Analysis
| Method | Column Type | Mobile Phase Components | Detection | Key Advantages |
| European Pharmacopoeia (EP) Method | Octylsilyl C8 (L7) | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | UV at 244nm | Compendial method for regulatory acceptance. medcraveonline.commdpi.com |
| United States Pharmacopeia (USP) Method | C18 (L1) | Tetrahydrofuran, Acetonitrile, Phosphate-Acetate Buffer | UV | Alternative compendial method. mdpi.com |
| Rapid RP-HPLC Method | YMC C18 Triart, Nucleodur C18ec, Waters Symmetry C18 | Phosphate (B84403) Buffer (pH 4.1), Acetonitrile | UV at 244nm | Significantly shorter run time (<15-40 mins), avoids toxic reagents like tetrahydrofuran. medcraveonline.commdpi.com |
| HPLC-DAD-ESI/MS(n) | Not specified | Not specified | Diode-Array Detector and Electrospray Ionization Mass Spectrometry | Provides structural information for impurity identification and characterization. researchgate.net |
| UPLC with QDa II Mass Detector | CSH Phenyl-Hexyl | Not specified | UV and Mass Detection | Enhances separation between Atorvastatin and Impurity C, provides mass confirmation. waters.com |
Future Prospects in Mechanistic Studies of this compound Formation
While the presence of this compound is well-documented, detailed mechanistic studies on its formation are an area for future research. Understanding the precise chemical reactions and conditions that lead to the generation of this and other impurities is essential for optimizing the synthesis process to minimize their formation. healthmanagement.org
Future studies could focus on:
Degradation Pathway Analysis: Investigating the degradation of Atorvastatin under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can provide insights into the formation of Impurity C and other degradants. researchgate.netnih.gov For example, it is known that Atorvastatin is sensitive to acidic conditions, leading to the formation of degradation products. nih.gov
Computational Modeling: In silico studies can be employed to model the reaction pathways and predict the likelihood of impurity formation under different synthetic conditions.
Isotopic Labeling Studies: Using isotopically labeled starting materials or reagents can help trace the origin of atoms in the impurity molecule, providing definitive evidence for the proposed formation mechanisms.
A deeper understanding of the formation mechanisms will enable the implementation of Quality by Design (QbD) principles in the manufacturing process. veeprho.com QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. veeprho.com By identifying the critical process parameters that influence the formation of Impurity C, manufacturers can implement controls to ensure the final API consistently meets purity specifications. veeprho.com
Importance of Impurity Reference Standards in Pharmaceutical Research and Development
Impurity reference standards are indispensable tools in the pharmaceutical industry, playing a critical role in ensuring the quality, safety, and efficacy of drug products. pharmamirror.comsimsonpharma.com These highly purified compounds serve as benchmarks for the identification and quantification of impurities during various stages of drug development and manufacturing. pharmamirror.comhealthmanagement.org
The key roles of impurity reference standards, such as that for this compound, include:
Method Validation: Reference standards are essential for validating the accuracy, precision, and reliability of analytical methods used for impurity profiling. pharmamirror.com They are used to confirm that the method can accurately detect and quantify the impurity at specified levels. pharmamirror.com
Quality Control: In routine quality control testing, reference standards are used to confirm the identity and measure the concentration of impurities in batches of the API and the final drug product. pharmamirror.com This ensures that the levels of impurities remain within the stringent limits set by regulatory authorities like the FDA and EMA. pharmamirror.comlabroots.com
Stability Studies: Reference standards are used in stability studies to monitor the formation of degradation products over time, which is crucial for determining the shelf-life and appropriate storage conditions for the drug product. pharmamirror.com
Regulatory Compliance: The availability and use of well-characterized impurity reference standards are a regulatory requirement for new drug applications. labroots.comhealthmanagement.org They provide the necessary evidence to regulatory agencies that impurities are being effectively controlled. healthmanagement.org
The development of reference standards is a meticulous process that involves synthesis, purification, and extensive characterization to confirm the structure and purity of the compound. healthmanagement.org A comprehensive Certificate of Analysis accompanying the reference standard provides detailed information about its identity and quality. glppharmastandards.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Atorvastatin Impurity C in drug substances?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method, as outlined in pharmacopeial guidelines. For this compound, a cyano column with core-shell technology is often employed to optimize resolution. Mobile phases typically combine acetonitrile and ammonium acetate buffer (pH-adjusted to ~4.0). System suitability criteria include a tailing factor ≤1.5 for the Atorvastatin peak and resolution ≥1.5 between adjacent impurities . Quantification uses relative retention times (e.g., Impurity C at ~1.2 relative to Atorvastatin) and peak area ratios against reference standards .
Q. What are the regulatory thresholds for this compound under ICH guidelines?
- Methodological Answer : ICH Q3B(R2) mandates that unidentified impurities be limited to ≤0.15% and total impurities ≤1.0%. For this compound, pharmacopeial monographs (e.g., European Pharmacopoeia) specify individual limits of ≤0.15% and require structural confirmation if thresholds are exceeded. Validation parameters (specificity, accuracy, precision) must align with ICH Q2(R1) .
Advanced Research Questions
Q. How can co-eluting impurities with this compound be resolved during method development?
- Methodological Answer : Adjusting mobile phase composition (e.g., increasing acetonitrile to reduce retention time) or pH (higher pH decreases Atorvastatin retention) improves separation . Advanced techniques include:
- Core-shell column optimization : Enhances efficiency and reduces analysis time (e.g., 75-minute runs to baseline-separate impurities) .
- LC-MS/MS in dual ion mode : Detects impurities via accurate mass-to-charge ratios (e.g., LCMS-9050 with ±5 ppm mass accuracy) to distinguish structurally similar compounds .
Q. What strategies are effective for structural elucidation of unknown impurities co-detected with this compound?
- Methodological Answer : Combine chromatographic retention behavior with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example:
- HRMS fragmentation patterns : Compare observed fragments (e.g., m/z 558.3 for Impurity C) with theoretical degradation pathways (e.g., oxidation, hydrolysis) .
- Stress testing : Expose Atorvastatin to acid/base/oxidative conditions to simulate impurity formation and correlate degradation products with observed peaks .
Q. How should researchers handle contradictory data between impurity quantification methods?
- Methodological Answer : Cross-validate using orthogonal methods (e.g., HPLC-UV vs. LC-MS) and assess method robustness via:
- Forced degradation studies : Confirm impurity stability under varied conditions .
- Statistical analysis : Calculate relative standard deviation (RSD ≤5%) and signal-to-noise ratios (S/N ≥10) to verify precision .
- Reference standard calibration : Ensure linearity (R² ≥0.99) across the quantification range .
Q. What validation parameters are critical for ensuring method specificity in impurity profiling?
- Methodological Answer :
- Peak purity tests : Use photodiode array (PDA) detectors to confirm single-component peaks.
- Spike recovery experiments : Add known concentrations of Impurity C to placebo samples; recovery should be 90–110% .
- Forced degradation : Demonstrate that degradation products do not interfere with Impurity C quantification .
Q. How can researchers address discrepancies in impurity identification across different pharmacopeias?
- Methodological Answer :
- Comparative analysis : Align retention times and mass spectra with pharmacopeial reference standards (e.g., USP vs. EP).
- Collaborative studies : Share raw data (chromatograms, spectra) with regulatory bodies to harmonize acceptance criteria .
Data Presentation and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
